Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize the thiazole ring.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery efforts.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid: The carboxylic acid analog of the ester compound.
Uniqueness
The presence of the difluoromethyl group in tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
IUPAC Name |
tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO2S/c1-9(2,3)15-7(14)5-4(6(11)12)13-8(10)16-5/h6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZADFZKVDGZSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(S1)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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